

1-Pentan-d11-ol chemical properties and specifications

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Compound of Interest

Compound Name: 1-Pentan-d11-ol

Cat. No.: B105285

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1-Pentan-d11-ol: A Technical Guide for Researchers

An in-depth examination of the chemical properties, specifications, and analytical applications of **1-Pentan-d11-ol**, a crucial internal standard for mass spectrometry-based research.

This technical guide provides a comprehensive overview of **1-Pentan-d11-ol** (CAS: 108532-43-8), a deuterated form of 1-pentanol. This isotopically labeled compound is an invaluable tool for researchers, scientists, and drug development professionals, primarily serving as an internal standard in quantitative analyses. Its chemical and physical properties closely mirror those of its non-deuterated counterpart, with the key difference being its increased mass due to the substitution of hydrogen atoms with deuterium. This mass difference allows for its use in isotope dilution mass spectrometry, a powerful technique for accurate quantification.

Core Chemical Properties and Specifications

1-Pentan-d11-ol is a stable, isotopically enriched compound. The following tables summarize its key chemical and physical properties.

Identifier	Value	Source
CAS Number	108532-43-8	N/A
Chemical Formula	CD ₃ (CD ₂) ₄ OH	N/A
Molecular Weight	99.22 g/mol	N/A
Isotopic Purity	Typically ≥98 atom % D	N/A

Physical Property	Value	Source
Appearance	Colorless liquid	N/A
Boiling Point	136-138 °C	N/A
Melting Point	-78 °C	N/A
Density	0.911 g/mL at 25 °C	N/A
Refractive Index	n _{20/D} 1.409	N/A

Analytical Applications and Experimental Protocols

The primary application of **1-Pentan-d11-ol** is as an internal standard in analytical chemistry, particularly in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a deuterated internal standard is considered a best practice in bioanalytical assays to ensure accuracy and precision by correcting for variations during sample preparation and analysis.

Experimental Protocol: Quantification of 1-Pentanol in a Biological Matrix using GC-MS with 1-Pentan-d11-ol as an Internal Standard

This protocol provides a general framework for the quantitative analysis of 1-pentanol in a biological sample, such as plasma or urine.

1. Materials and Reagents:

- 1-Pentanol (analytical standard)
- **1-Pentan-d11-ol** (internal standard)
- Organic solvent (e.g., methanol, acetonitrile, LC-MS grade)
- Deionized water
- Sample matrix (e.g., plasma, urine)
- Vortex mixer
- Centrifuge
- GC-MS system with a suitable capillary column (e.g., DB-5ms)

2. Preparation of Standards and Samples:

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1-pentanol and **1-Pentan-d11-ol** in the chosen organic solvent.
- Calibration Standards: Prepare a series of calibration standards by spiking the sample matrix with known concentrations of 1-pentanol.
- Internal Standard Spiking Solution: Prepare a working solution of **1-Pentan-d11-ol** at a fixed concentration.
- Sample Preparation:
 - To a known volume of the biological sample (and each calibration standard), add a precise volume of the internal standard spiking solution.
 - Vortex the samples to ensure thorough mixing.
 - Perform a protein precipitation step by adding a sufficient volume of a cold organic solvent (e.g., acetonitrile).
 - Vortex again and then centrifuge to pellet the precipitated proteins.

- Carefully transfer the supernatant to a clean vial for GC-MS analysis.

3. GC-MS Parameters:

- Injector: Split/splitless injector, with a typical injection volume of 1 μ L.
- Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: An appropriate temperature program to achieve separation of 1-pentanol from other matrix components. A typical program might start at a low temperature (e.g., 40°C), ramp up to a higher temperature (e.g., 150°C), and hold for a few minutes.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI).
 - Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for both 1-pentanol and **1-Pentan-d11-ol**.

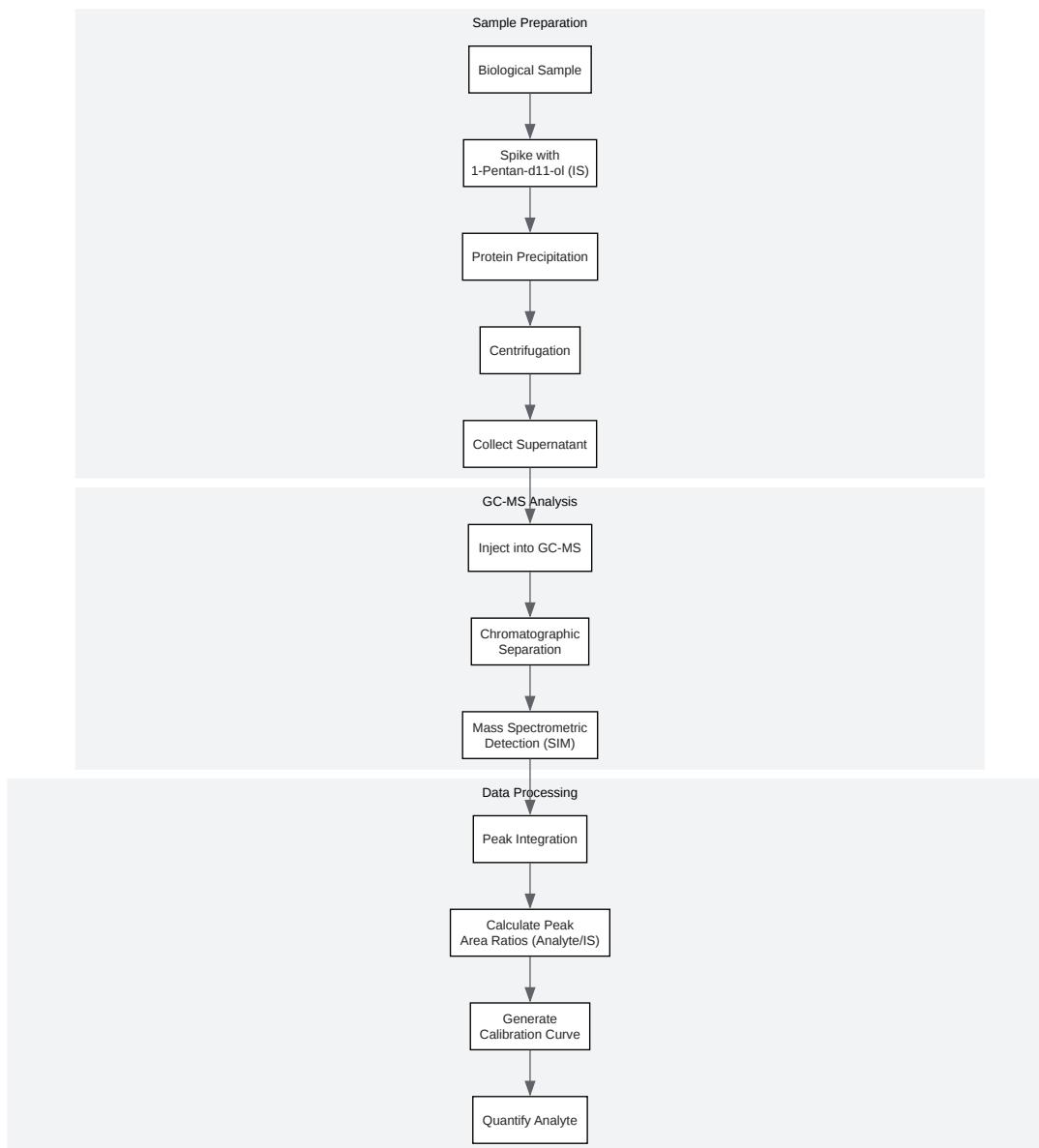
4. Data Analysis:

- Integrate the peak areas for the selected ions of both 1-pentanol and **1-Pentan-d11-ol**.
- Calculate the peak area ratio of 1-pentanol to **1-Pentan-d11-ol** for each sample and standard.
- Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
- Determine the concentration of 1-pentanol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Workflows and Pathways

Analytical Workflow for Quantification

The following diagram illustrates the general workflow for the quantitative analysis of an analyte using an internal standard with GC-MS.

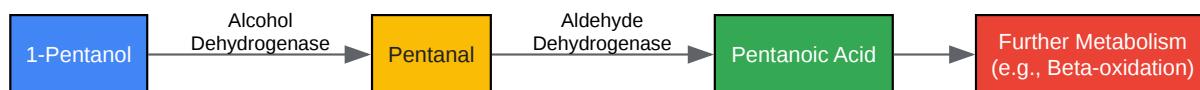


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Caption: General workflow for quantitative analysis using an internal standard.

Metabolic Pathway of 1-Pentanol

While **1-Pentan-d11-ol** is primarily used as an analytical standard, understanding the metabolic fate of its non-deuterated analog, 1-pentanol, is relevant in many biological studies. 1-Pentanol can be metabolized in the body through oxidation pathways.



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Caption: Simplified metabolic pathway of 1-pentanol oxidation.

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